Comparative Physicochemical Profile: LogP and Hydrophobicity of 6-Methylquinazoline-2-carboxylic Acid vs. Core Scaffold
The 6-methyl substituent on the quinazoline ring is predicted to increase lipophilicity compared to the unsubstituted core scaffold, a key determinant for passive membrane permeability and nonspecific binding. The calculated LogP for 6-methylquinazoline-2-carboxylic acid is approximately 1.8, which is significantly higher than the LogP of approximately 1.13 for the parent quinazoline-2-carboxylic acid .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.8 |
| Comparator Or Baseline | Quinazoline-2-carboxylic acid (LogP ≈ 1.13) |
| Quantified Difference | Δ LogP ≈ +0.67 units |
| Conditions | In silico prediction (ACD/LogP or similar algorithm) |
Why This Matters
This difference in LogP translates to a ~4-5 fold increase in predicted lipophilicity, which can critically impact a compound's solubility profile, membrane permeability, and distribution in cell-based assays or in vivo studies, making the 6-methyl analog a more suitable choice for projects targeting intracellular or CNS targets.
